tert-Butyl (3-formyl-6-methylpyridin-2-yl)carbamate

Description

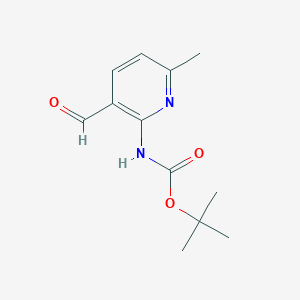

tert-Butyl (3-formyl-6-methylpyridin-2-yl)carbamate is a pyridine-based carbamate derivative with a tert-butyl-protected amino group at position 2, a formyl group (-CHO) at position 3, and a methyl group (-CH₃) at position 6 of the pyridine ring. This compound is of significant interest in organic synthesis due to the reactivity of the formyl group, which enables further derivatization (e.g., condensations, nucleophilic additions) for applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol.

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

tert-butyl N-(3-formyl-6-methylpyridin-2-yl)carbamate |

InChI |

InChI=1S/C12H16N2O3/c1-8-5-6-9(7-15)10(13-8)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) |

InChI Key |

XHCVBZIKKDODKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through various methods involving pyridine chemistry.

Reaction Conditions: These may vary depending on the specific synthetic route chosen.

Industrial Production: Unfortunately, information on large-scale industrial production methods is limited.

Chemical Reactions Analysis

Reactivity: tert-Butyl (3-formyl-6-methylpyridin-2-yl)carbamate can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: These reactions can yield derivatives with modified functional groups, such as alcohols, amines, or substituted pyridines.

Scientific Research Applications

Chemistry: tert-Butyl (3-formyl-6-methylpyridin-2-yl)carbamate may serve as a building block in organic synthesis.

Biology and Medicine: Its derivatives could be investigated for potential biological activities, such as enzyme inhibition or receptor binding.

Industry: Limited information exists on industrial applications, but it could find use in specialty chemicals.

Mechanism of Action

- Specific details regarding its mechanism of action are not readily available. Further research would be needed to elucidate this aspect.

- Molecular targets and pathways remain unexplored.

Comparison with Similar Compounds

Structural Variations and Reactivity

The following table highlights key structural differences and similarities with analogous pyridine carbamates:

Key Observations :

- The formyl group in the target compound distinguishes it from analogs with inert (e.g., methoxy) or nucleophilic (e.g., chloro) substituents, making it highly reactive in electrophilic reactions .

- Methyl and fluorine substituents influence steric and electronic properties. For instance, fluorine enhances thermal stability and metabolic resistance .

Physical Properties and Commercial Availability

Note: Halogenated derivatives (e.g., bromo, chloro) are typically more expensive due to their utility in cross-coupling reactions. The absence of pricing data for the target compound suggests it is primarily used in bespoke syntheses.

Biological Activity

Tert-butyl (3-formyl-6-methylpyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H16N2O3

- Molecular Weight : 232.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The compound may exhibit:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors, influencing neurochemical signaling.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

-

Antimicrobial Activity

- Studies indicate that this compound exhibits antimicrobial properties against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

-

Anticancer Properties

- Preliminary research suggests that the compound may have anticancer effects, particularly against certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

-

Neuroprotective Effects

- The compound has shown promise in neuroprotection, potentially mitigating the effects of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations ranging from 10 to 50 µg/mL depending on the bacterial strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

In vitro studies using various cancer cell lines revealed that this compound could inhibit cell growth significantly. For instance, in a study involving breast cancer (MCF-7) cells, the compound reduced cell viability by approximately 60% at a concentration of 25 µM after 48 hours of treatment.

Neuroprotective Effects

Research focused on the neuroprotective potential of the compound indicated a reduction in neuronal cell death induced by oxidative stress. In models simulating neurodegenerative conditions, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.